molecular formula C19H22N2OS B14193996 [1-(4-Phenoxyphenyl)cyclohexyl]thiourea CAS No. 832099-13-5

[1-(4-Phenoxyphenyl)cyclohexyl]thiourea

Cat. No.: B14193996
CAS No.: 832099-13-5
M. Wt: 326.5 g/mol
InChI Key: SUWUUNGXVXLQSK-UHFFFAOYSA-N
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Description

[1-(4-Phenoxyphenyl)cyclohexyl]thiourea: is a chemical compound with the molecular formula C19H23NOS. It is known for its unique structure, which includes a phenoxyphenyl group attached to a cyclohexyl ring, and a thiourea functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Phenoxyphenyl)cyclohexyl]thiourea typically involves the reaction of 4-phenoxyphenyl isothiocyanate with cyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions: [1-(4-Phenoxyphenyl)cyclohexyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Phenoxyphenyl)cyclohexyl]thiourea is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and is utilized in organic synthesis for its reactivity and functional group compatibility .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to investigate its effects on different biological pathways and cellular processes .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its ability to inhibit specific enzymes or receptors, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure and reactivity make it valuable in the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of [1-(4-Phenoxyphenyl)cyclohexyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The phenoxyphenyl group contributes to the compound’s binding affinity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • [1-(4-Methoxyphenyl)cyclohexyl]thiourea
  • [1-(4-Chlorophenyl)cyclohexyl]thiourea
  • [1-(4-Bromophenyl)cyclohexyl]thiourea

Comparison: Compared to these similar compounds, [1-(4-Phenoxyphenyl)cyclohexyl]thiourea is unique due to the presence of the phenoxy group, which enhances its reactivity and binding properties. This structural difference can lead to variations in biological activity and chemical reactivity, making it a distinct and valuable compound for research and industrial applications .

Properties

CAS No.

832099-13-5

Molecular Formula

C19H22N2OS

Molecular Weight

326.5 g/mol

IUPAC Name

[1-(4-phenoxyphenyl)cyclohexyl]thiourea

InChI

InChI=1S/C19H22N2OS/c20-18(23)21-19(13-5-2-6-14-19)15-9-11-17(12-10-15)22-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2,(H3,20,21,23)

InChI Key

SUWUUNGXVXLQSK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)OC3=CC=CC=C3)NC(=S)N

Origin of Product

United States

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